DBCO-PEG23-amine is a bifunctional compound that features a Dibenzocyclooctyne (DBCO) moiety on one end and an amine group on the other. The DBCO group is known for its utility in copper-free click chemistry, particularly in reactions with azide-functionalized molecules to form stable triazole linkages. The polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity, making DBCO-PEG23-amine particularly valuable in pharmaceutical applications, including bioconjugation and drug delivery systems. This compound is widely used in the development of targeted therapeutics, antibody-drug conjugates, and molecular imaging probes, significantly advancing fields such as oncology and molecular biology .
DBCO-PEG23-amine can be classified as a chemical linker used in bioconjugation processes. Its synthesis typically involves multi-step reactions that incorporate both organic and polymer chemistry techniques. The compound is commercially available from various suppliers specializing in chemical reagents for research and development .
The synthesis of DBCO-PEG23-amine involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice, typically utilizing solvents like dichloromethane or tetrahydrofuran. Each step must be optimized to ensure high yields and purity of the final product .
The molecular formula for DBCO-PEG23-amine is , with a molecular weight of approximately 276.33 g/mol. The structure features:
DBCO-PEG23-amine is primarily involved in copper-free click chemistry reactions, specifically:
The reactions are generally robust under physiological conditions, making DBCO-PEG23-amine suitable for biological applications where traditional coupling methods may fail due to toxicity or instability .
The mechanism of action for DBCO-PEG23-amine revolves around its ability to form covalent bonds through two distinct pathways:
DBCO-PEG23-amine has numerous scientific applications:
The development of copper-free click chemistry represents a transformative advancement in biomolecular engineering, enabling selective conjugation reactions within complex biological systems without cytotoxic catalysts. Dibenzocyclooctyne (DBCO)-based reagents emerged as pioneers in this field, leveraging ring strain to drive specific cycloaddition reactions with azide-functionalized molecules. Unlike traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), which requires toxic metal catalysts that damage biomolecules and limit in vivo applications, DBCO-mediated strain-promoted azide-alkyne cycloaddition (SPAAC) occurs spontaneously under physiological conditions [2] [6]. This bioorthogonal approach maintains protein integrity, cellular viability, and enzymatic activity during conjugation processes – critical advantages for synthesizing sensitive biologics and live-cell probes. The kinetics of DBCO-azide cycloaddition are exceptionally favorable, with second-order rate constants typically exceeding 0.1 M⁻¹s⁻¹, enabling rapid conjugation even at low concentrations [9]. This kinetic profile allows researchers to perform labeling, immobilization, and crosslinking experiments without compromising biological function – a cornerstone capability in modern chemical biology.
Table 1: Comparison of Click Chemistry Approaches for Bioconjugation
Parameter | DBCO-SPAAC | CuAAC | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
---|---|---|---|
Catalyst Required | None | Copper(I) | None |
Reaction Rate (M⁻¹s⁻¹) | 0.1 - 1.0 | 0.001 - 0.1 | 0.01 - 2.0 |
Cytotoxicity Concerns | None | Significant | Minimal |
In Vivo Applicability | Excellent | Limited | Excellent |
Secondary Reactivity | Low | Moderate | Low |
DBCO-PEG23-amine (C₆₇H₁₁₃N₃O₂₅, MW: 1359.77 g/mol) serves as a structurally sophisticated heterobifunctional crosslinker engineered to bridge diverse molecular platforms [5] [8]. Its design incorporates three strategically integrated components: (1) A DBCO moiety that undergoes specific, copper-free click reactions with azide groups to form stable 1,2,3-triazole linkages; (2) A terminal primary amine group (-NH₂) that facilitates conjugation to carboxyl groups (forming amide bonds), activated NHS esters, carbonyls (ketones, aldehydes), and other electrophilic functionalities; and (3) A 23-unit polyethylene glycol (PEG) spacer that confers essential physicochemical properties [1] [2] [10].
The extended PEG23 spacer performs multiple critical functions. Its hydrophilic nature dramatically enhances aqueous solubility (>50 mg/mL in aqueous buffers), enabling reactions in physiological media where hydrophobic linkers would precipitate [8]. The polymer chain acts as a molecular spacer, separating conjugated moieties by approximately 90 Å – sufficient distance to prevent steric interference between large biomolecules like antibodies and payloads [9]. Furthermore, PEGylation reduces immunogenicity and non-specific binding while improving pharmacokinetic profiles of conjugates in vivo [2] [10]. This trifunctional architecture enables the creation of complex bioconjugates through sequential or simultaneous reactions: the amine end can be coupled to carboxylic acid-containing drugs or fluorescent tags via carbodiimide chemistry, while the DBCO terminus subsequently conjugates to azide-modified antibodies, nanoparticles, or cell surfaces in biological environments [6] [9].
Table 2: Molecular Characteristics and Conjugation Efficiency of DBCO-PEG23-amine
Characteristic | Specification | Functional Significance |
---|---|---|
Molecular Weight | 1359.77 g/mol (free base) [5] [8] | Optimal size for balancing solubility and payload delivery |
DBCO Reactivity | k ~ 0.5 M⁻¹s⁻¹ with azides [9] | Enables rapid conjugation under physiological conditions |
Amine Reactivity | Forms stable amide bonds with COOH [1] [10] | Compatible with standard bioconjugation chemistry |
PEG Unit Length | 23 ethylene oxide repeats [8] | Provides ~90 Å spacing between conjugated entities |
Aqueous Solubility | >50 mg/mL [8] | Allows direct use in biological buffers without cosolvents |
Conjugation Efficiency | >95% yield with azides in 2h [2] [9] | High efficiency minimizes purification requirements |
DBCO-PEG23-amine delivers transformative improvements over conventional homobifunctional and zero-length crosslinkers through three fundamental advantages:
Enhanced Hydrophilicity and Solubility: Traditional crosslinking agents like NHS-NHS homobifunctional reagents frequently exhibit limited water solubility, necessitating organic cosolvents (DMF, DMSO) that denature proteins or disrupt biological activity. The 23-unit PEG spacer confers exceptional hydrophilicity, enabling direct dissolution in aqueous buffers at concentrations exceeding 50 mg/mL [1] [8]. This property is indispensable for conjugating hydrophobic payloads (e.g., anticancer drugs like paclitaxel or imaging agents such as cyanine dyes) while maintaining colloidal stability and preventing aggregation [2] [6]. The PEG corona effectively shields hydrophobic moieties, yielding conjugates suitable for intravenous administration without precipitation.
Orthogonal Reactivity: Unlike glutaraldehyde or diisocyanates that react nonspecifically with multiple nucleophilic groups (amines, thiols, hydroxyls), DBCO-PEG23-amine provides strict orthogonality through spatially separated and chemically distinct reactive groups. The DBCO terminus exclusively reacts with azides via SPAAC (unreactive toward biological nucleophiles), while the amine selectively targets activated carboxyls [2] [9]. This dual-specificity enables controlled, sequential conjugations impossible with traditional crosslinkers. For example, researchers can first attach an amine-reactive drug molecule to the -NH₂ terminus, purify the intermediate, then conjugate the DBCO end to azide-labeled antibodies – all without protecting groups [6] [10]. This orthogonality minimizes side reactions and enables precise control over conjugate architecture.
Biological Compatibility: The absence of copper catalysts eliminates oxidative damage to proteins and cells during conjugation. Unlike maleimide-based linkers that undergo thiol-exchange in serum, the triazole linkage formed by DBCO is exceptionally stable in vivo (>99% intact after 72h in plasma) [9]. PEGylation further confers "stealth" properties, reducing RES clearance and extending circulatory half-life of conjugates. These attributes collectively enable applications impossible with older technologies: real-time labeling of azide-modified glycans on living cells, in vivo pretargeting strategies, and construction of antibody-drug conjugates (ADCs) with superior batch-to-batch consistency [2] [6].
Table 3: Key Applications Enabled by DBCO-PEG23-amine in Chemical Biology
Application Domain | Conjugate Architecture | Advantages Over Traditional Methods |
---|---|---|
Antibody-Drug Conjugates | DBCO-PEG23-amine-Drug + Azide-Antibody | Site-specific conjugation, preserved antibody affinity, reduced aggregation [2] [6] |
PROTAC Synthesis | DBCO-PEG23-E3 Ligand + Azido-Target Binder | Enhanced solubility of heterobifunctional degraders, improved cellular permeability [7] [9] |
Nanoparticle Functionalization | DBCO-PEG23-Targeting Ligand + Azide-NP | Oriented surface conjugation, control over ligand density, reduced opsonization [2] [10] |
Live-Cell Labeling | DBCO-PEG23-Fluorophore + Metabolic Azides | No copper toxicity, faster kinetics than CuAAC, cell viability >95% [6] [9] |
Diagnostic Probe Design | DBCO-PEG23-Chelator + Azide-Antibody | Enhanced contrast agent solubility, reduced non-specific binding in imaging [2] [8] |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: